molecular formula C12H16BrNO B8014880 2-Bromo-N-isobutyl-3-methylbenzamide

2-Bromo-N-isobutyl-3-methylbenzamide

Cat. No.: B8014880
M. Wt: 270.17 g/mol
InChI Key: OWMJQEVTOHFOET-UHFFFAOYSA-N
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Description

2-Bromo-N-isobutyl-3-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the ortho-position (C2) of the benzene ring, a methyl group at the meta-position (C3), and an isobutyl group attached to the amide nitrogen. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features:

  • Bromine substituent: Enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • 3-Methyl group: Provides steric and electronic modulation to the aromatic ring.

For example, 3-methylbenzoyl chloride could react with isobutylamine under Schotten-Baumann conditions to yield the target compound .

Properties

IUPAC Name

2-bromo-3-methyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-6-4-5-9(3)11(10)13/h4-6,8H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJQEVTOHFOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-isobutyl-3-methylbenzamide typically involves the bromination of 3-methylbenzamide followed by the introduction of the isobutyl group. One common method includes:

    Bromination: 3-Methylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    N-Alkylation: The brominated intermediate is then reacted with isobutylamine under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-N-isobutyl-3-methylbenzamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-N-isobutyl-3-methylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidation may yield carboxylic acids or other oxidized forms.

    Reduction Products: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

2-Bromo-N-isobutyl-3-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological pathways.

    Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism by which 2-Bromo-N-isobutyl-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, particularly those involved in neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-N-isobutyl-3-methylbenzamide with structurally related benzamides:

Compound Molecular Formula Benzamide Substituents Amide Substituent Key Functional Groups Applications
2-Bromo-N-isobutyl-3-methylbenzamide (Target) C₁₂H₁₆BrNO 2-Bromo, 3-methyl N-Isobutyl Bromo, methyl, branched alkyl Cross-coupling substrates; drug discovery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-methyl N-(2-Hydroxy-1,1-dimethylethyl) Hydroxyl, methyl, tertiary alcohol Metal-catalyzed C–H functionalization
2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide C₂₄H₂₅BrNO₃ 2-Bromo N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropyl Bromo, naphthyloxy, hydroxyl Kinase inhibition; biological probes
Key Observations:

Bromine vs. Hydroxyl Directing Groups :

  • The target compound lacks an N,O-bidentate directing group, unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This limits its utility in metal-catalyzed C–H activation but enhances its suitability for electrophilic substitution or cross-coupling at the brominated position .
  • The hydroxyl-containing analog in demonstrates superior coordination to transition metals (e.g., Pd, Cu), facilitating regioselective C–H bond functionalization .

Amide Substituent Complexity :

  • The isobutyl group in the target compound offers simplicity and steric bulk compared to the naphthalen-1-yloxy-containing substituent in . This difference may influence solubility, with the target compound likely being more lipophilic.

Reactivity Highlights:
  • The bromine in the target compound and ’s derivative enables aryl halide reactivity (e.g., nucleophilic aromatic substitution or cross-coupling). However, steric hindrance from the isobutyl group in the target may slow reaction kinetics compared to less bulky analogs .
  • The hydroxyl group in ’s compound facilitates hydrogen bonding, critical for directing metal catalysts in C–H activation .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is predicted to be higher than ’s hydroxylated analog but lower than ’s naphthyloxy derivative due to the latter’s aromatic bulk.
  • Thermal Stability : Branched alkyl groups (e.g., isobutyl) generally enhance thermal stability compared to linear chains, as seen in analogous benzamides .

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